molecular formula C6H7ClN2 B1142981 (6-Chloropyridin-2-yl)methanamine CAS No. 188637-75-4

(6-Chloropyridin-2-yl)methanamine

Cat. No. B1142981
M. Wt: 142.588
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, involves spectroscopic characterization and X-ray diffraction (XRD) studies, showcasing the typical methods used in synthesizing and analyzing derivatives of (6-Chloropyridin-2-yl)methanamine (Lakshminarayana et al., 2009). Additionally, the synthesis of related compounds often employs condensation reactions with selected aldehydes in specific solvents, indicating the versatility and reactivity of the chloropyridinyl group (Pandey & Srivastava, 2011).

Molecular Structure Analysis

The molecular structure of related compounds, such as the crystal and molecular structure of certain derivatives, reveals the importance of intermolecular hydrogen bonds and the spatial arrangement that affects the compound's physical and chemical properties (Lakshminarayana et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving (6-Chloropyridin-2-yl)methanamine derivatives highlight the compound's reactivity, such as the formation of Schiff bases through condensation with aryl aldehydes, indicating its potential in synthesizing a wide range of chemical entities (Pandey & Srivastava, 2011).

Physical Properties Analysis

The physical properties, such as crystallization behaviors and intermolecular interactions, are crucial for understanding the compound's stability and potential applications. The detailed crystal structure analysis provides insights into its physical characteristics and interactions within the crystal lattice (Lakshminarayana et al., 2009).

Chemical Properties Analysis

The chemical properties of (6-Chloropyridin-2-yl)methanamine and its derivatives, including their reactivity with other compounds, functional group transformations, and potential as precursors for more complex molecules, are fundamental aspects of research. Studies on the synthesis, characterization, and reaction mechanisms offer valuable information on the chemical behavior and applications of these compounds (Pandey & Srivastava, 2011).

Scientific Research Applications

  • Photophysical Behavior Studies : Polydentate ligand derived from pyridin-2-yl)methanamine was synthesized and characterized. The ligand's photophysical behaviors were investigated, demonstrating changes in fluorescence upon the addition of certain metal ions like HBF_4 and zinc acetate. This kind of research is essential in understanding the interaction of these compounds with metals (Li Ping-hua, 2010).

  • Catalytic Applications : A study on zinc(II) complexes with camphor-based iminopyridines, including derivatives of pyridin-2-yl)methanamine, demonstrated efficient initiation of the ring-opening polymerization of rac-lactide. These findings are significant in materials science for producing polylactide (Kyuong Seop Kwon, S. Nayab, J. Jeong, 2015).

  • Photocytotoxicity in Cancer Treatment : Iron(III) complexes containing pyridin-2-yl)methanamine derivatives were synthesized and found to exhibit significant photocytotoxicity under red light in various cancer cell lines. This research opens up potential applications in photodynamic therapy for cancer treatment (Uttara Basu, Ila Pant, I. Khan, A. Hussain, P. Kondaiah, A. Chakravarty, 2014).

  • Anticonvulsant Agents : A series of Schiff bases of 3-aminomethyl pyridine, a derivative of pyridin-2-yl)methanamine, were synthesized and evaluated for anticonvulsant activity. Several compounds showed promising results in seizure protection, indicating potential applications in developing new anticonvulsant drugs (S. Pandey, R. Srivastava, 2011).

  • Catalytic Selectivity Studies : Research on unsymmetrical NCN′ and PCN pincer palladacycles, derived from pyridin-2-yl)methanamine, revealed their efficacy in catalytic applications. The study emphasizes the importance of these compounds in selective catalysis (Gavin W. Roffe, G. Tizzard, S. Coles, H. Cox, J. Spencer, 2016).

Safety And Hazards

“(6-Chloropyridin-2-yl)methanamine” is classified as Acute toxicity, Oral (Category 3), H301 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)2. It is toxic if swallowed and can cause skin and eye irritation2. Precautionary measures include washing skin thoroughly after handling and not eating, drinking, or smoking when using this product2.


Future Directions

The future directions for “(6-Chloropyridin-2-yl)methanamine” are not explicitly mentioned in the search results. However, given its use in the synthesis of substances, it may continue to be an important compound in chemical research and industry.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always consult with a qualified professional or trusted source when dealing with chemicals.


properties

IUPAC Name

(6-chloropyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXAPCZSRSQZHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloropyridin-2-yl)methanamine

CAS RN

188637-75-4
Record name (6-chloropyridin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 3.3 g portion of Raney nickel was suspended in 30 ml of ethanol, and the suspension was mixed with 1.42 g of 2-cyano-6-chloropyridine and 10 ml of 28% aqueous ammonia and stirred at room temperature for 4 hours in a stream of hydrogen. The reaction mixture was filtered through celite and the filtrate was concentrated to obtain 1.38 g of the title compound as a mixture.
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Synthesis routes and methods II

Procedure details

A 1M solution of lithium aluminium hydride in THF (2.88 ml, 2.88 mmol) was added dropwise to a solution of 6-chloro-2-cyanopyridine (532 mg, 3.84 mmol) in THF (10 ml) at −5° C. under an atmosphere of nitrogen. The mixture was stirred at −5° C. for two hours and the reaction quenched by careful, sequential addition of water (0.1 ml), 15% aqueous sodium hydroxide solution (0.1 ml) and then water (0.3 ml). The mixture was stirred for one hour at 0° C., the insolubles removed by filtration and the filter pad washed thoroughly with methanol. The resulting solution was evaporated and the residue purified by column chromatography on silica gel eluting with DCM/methanol/ammonia (95:5:0 increasing in polarity to 90:10:1) to give the title compound. (215 mg, 40%) as an oil. NMR (DMSO): 2.10 (br s, 2H), 3.75 (s, 2H), 7.30 (d, 1H), 7.55 (d, 1H), 7.80 (t, 1H).
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Citations

For This Compound
3
Citations
S Kim, ADS Richardson, A Modak… - The Journal of Organic …, 2022 - ACS Publications
We report the dual-catalytic enantioselective allylic alkylation of 2-(pyridylmethyl)amine-derived ketimines with allylic carbonates. The reaction proceeds under mild reaction conditions …
Number of citations: 1 pubs.acs.org
A Schlatter - 2007 - edoc.unibas.ch
A novel ATH catalyst comprising of Ru(II) complexes linked to both faces of β-CD is presented. The huge advantage of this system is that it is possible to reduce aromatic as well as …
Number of citations: 3 edoc.unibas.ch
J Sourimant, CM Lieber, JJ Yoon, M Toots… - Science …, 2022 - science.org
Respiratory syncytial virus (RSV) is a leading cause of lower respiratory infections in infants and the immunocompromised, yet no efficient therapeutic exists. We have identified the AVG …
Number of citations: 5 www.science.org

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